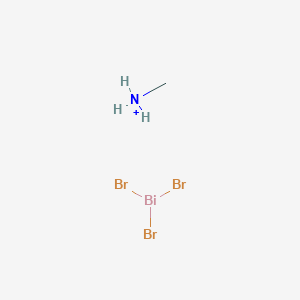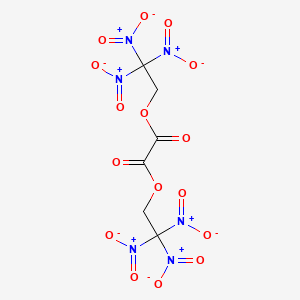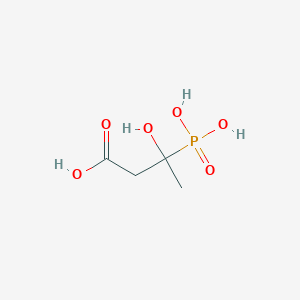![molecular formula C9H12O3 B14287803 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde CAS No. 141237-72-1](/img/structure/B14287803.png)
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde is a chemical compound with the molecular formula C9H12O3. It is characterized by a spirocyclic structure, which includes a dioxane ring fused to a cyclohexene ring with an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable diol with an aldehyde in the presence of an acid catalyst can lead to the formation of the spirocyclic structure. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. .
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spirocyclic structure may also influence the compound’s binding affinity and specificity for certain biological targets .
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.5]dec-6-ene-6-carbaldehyde can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]dec-7-ene-7-carbaldehyde: Similar structure but with different positioning of the aldehyde group.
1-Oxaspiro[4.5]dec-6-ene: Lacks the dioxane ring, resulting in different chemical properties.
Theaspirane: A spirocyclic compound with a different functional group arrangement. These comparisons highlight the unique reactivity and applications of this compound due to its specific structural features .
Eigenschaften
CAS-Nummer |
141237-72-1 |
|---|---|
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
1,4-dioxaspiro[4.5]dec-6-ene-6-carbaldehyde |
InChI |
InChI=1S/C9H12O3/c10-7-8-3-1-2-4-9(8)11-5-6-12-9/h3,7H,1-2,4-6H2 |
InChI-Schlüssel |
SWARFNQCGSACIU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C2(C1)OCCO2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',3''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]tribenzaldehyde](/img/structure/B14287723.png)
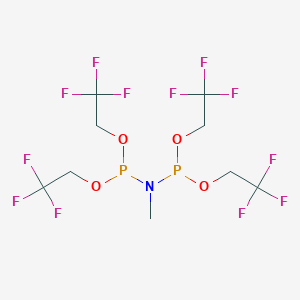
![5,5-Dimethyl-2-[(phenylsulfanyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14287736.png)
![N-Methyl-N-phenyl-N'-[(1,2,5-thiadiazol-3-yl)methyl]urea](/img/structure/B14287741.png)
![1-{2-[3-(Ethenesulfonyl)-4-methoxyphenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14287755.png)

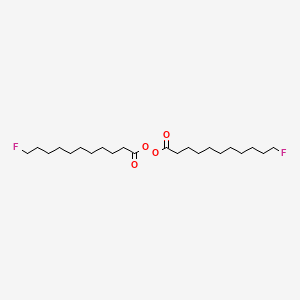
![[(Cyclohex-2-en-1-ylidene)methyl]benzene](/img/structure/B14287767.png)
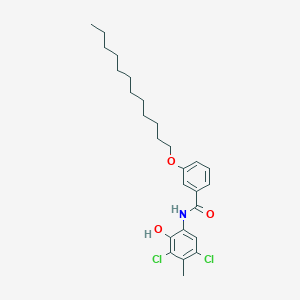
![Diethyl [2-oxo-1-(4-oxobutoxy)propyl]phosphonate](/img/structure/B14287775.png)
